molecular formula C3H9NNa2O7P2 B8802444 Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt

Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt

Cat. No. B8802444
M. Wt: 279.03 g/mol
InChI Key: CEYUIFJWVHOCPP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
See also: Pamidronate disodium (preferred);  Pamidronic acid (has active moiety).

properties

Product Name

Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt

Molecular Formula

C3H9NNa2O7P2

Molecular Weight

279.03 g/mol

IUPAC Name

disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid

InChI

InChI=1S/C3H11NO7P2.2Na/c4-2-1-3(5,12(6,7)8)13(9,10)11;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;/q;2*+1/p-2

InChI Key

CEYUIFJWVHOCPP-UHFFFAOYSA-L

SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.35 g of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended in 100 ml of water and, while stirring, 1N sodium hydroxide solution (approximately 20.0 ml) is added dropwise until neutralisation is complete (pH=7.4). The whole is concentrated to dryness by evaporation under reduced pressure at 60°-70° and dried under reduced pressure (approximately 20 mbar) until the weight is constant. Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the form of an amorphous product that is deliquescent in air and that according to Karl Fischer titration contains approximately 12.9% by weight of water.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

70.0 kg of 3-amino-1-hydroxypropane-1,1-diphosphonic acid are suspended while stirring in 140 liters of demineralised water. The suspension is heated to 65°-70° and 59.9 liters (79.5 kg) of 30% aqueous sodium hydroxide solution are added at such a rate that the temperature of the reaction mixture rises to approximately 85° with the formation of a clear solution. The pH value of the solution should be between 7.2 and 7.5. It can be finely adjusted if necessary by the addition of small amounts of 30% sodium hydroxide solution or of 3-amino-1-hydroxypropane-1,1-diphosphonic acid. The solution is cleared by filtering through a filter that is coated with a small quantity of diatomaceous earth and has been preheated to 75°-80° into a vessel preheated to the same temperature. The solution is inoculated, and, while stirring, cooled in the course of 2 hours to 20°-25°, 70 liters of 96% ethanol are added in the course of a further 2 hours while stirring, the mixture is then cooled to 0°-5° in the course of 1 hour and the reaction is completed by stirring at this temperature for at least 1 hour. The mother liquor is then centrifuged off and the residue is washed in portions with a mixture of 25 liters of ethanol and 45 liters of demineralised water. The whole is centrifuged thoroughly and dried in a vacuum cabinet at 35°-40° until the weight is constant (approximately 24 hours). Disodium 3-amino-1-hydroxypropane-1,1-diphosphonate is obtained in the novel crystal form containing water of crystallisation (modification E), the IR spectrum of which is identical to that of the product obtained according to Example 1.
Quantity
70 kg
Type
reactant
Reaction Step One
Quantity
59.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
140 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
Reactant of Route 2
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
Reactant of Route 3
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
Reactant of Route 4
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
Reactant of Route 5
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt
Reactant of Route 6
Phosphonic acid, (3-amino-1-hydroxypropylidene)bis-, disodium salt

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